4-Phenoxyaniline hydrochloride
Description
Contextual Significance of Aromatic Amines and Aryl Ethers in Organic Chemistry
Aromatic amines and aryl ethers are fundamental structural motifs in the vast landscape of organic chemistry. Aryl amines, characterized by an amino group attached to an aromatic ring, are crucial components in a wide array of chemical compounds. They are integral to the synthesis of pharmaceuticals, agrochemicals, and dyes. mychemblog.com The reactivity of the amino group and the aromatic ring allows for a diverse range of chemical transformations, making them versatile building blocks in synthetic chemistry.
Aryl ethers, which feature an oxygen atom connected to two aryl groups, are also of significant importance. The ether linkage imparts a degree of conformational flexibility and influences the electronic properties of the molecule. This class of compounds is found in numerous natural products and has applications in materials science and medicinal chemistry. The synthesis of the diaryl ether linkage is a key step in the production of various polymers and pharmaceuticals.
The combination of both an aromatic amine and an aryl ether functionality within the same molecule, as seen in phenoxyaniline (B8288346), creates a compound with a unique set of properties. The interplay between the electron-donating amino group and the ether linkage influences the molecule's reactivity and potential applications, making it a subject of interest in various fields of chemical research.
Historical Development of 4-Phenoxyaniline (B93406) Hydrochloride Research
The synthesis of diaryl ethers has traditionally been achieved through methods like the Ullmann condensation. This reaction, named after Fritz Ullmann, involves the copper-catalyzed reaction of an aryl halide with a phenol (B47542). wikipedia.orgsciencemadness.org While effective, the traditional Ullmann reaction often requires harsh conditions, such as high temperatures and the use of stoichiometric amounts of copper. wikipedia.org Over the years, significant research has focused on improving the conditions of the Ullmann condensation, including the use of more efficient copper catalysts and milder reaction conditions. For instance, the use of copper(I) phenylacetylenide as a condensing agent has been shown to be an effective modification. tandfonline.com
The formation of the carbon-nitrogen (C-N) bond in aromatic amines has also been a central theme in organic synthesis. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for this purpose. wikipedia.orgacsgcipr.org Developed in the 1990s by Stephen L. Buchwald and John F. Hartwig, this reaction allows for the coupling of amines with aryl halides under relatively mild conditions and with high functional group tolerance, representing a significant advancement over older methods. mychemblog.comwikipedia.org
The synthesis of 4-phenoxyaniline itself can be accomplished through various routes, including the reduction of the corresponding nitro compound, (4-nitrophenyl)-phenyl ether. guidechem.com The hydrochloride salt of 4-phenoxyaniline is often prepared to improve the compound's solubility and stability. ontosight.ai The formation of the hydrochloride salt is achieved by treating the 4-phenoxyaniline base with hydrochloric acid. ontosight.ai
Overview of Academic Research Trajectories for 4-Phenoxyaniline and its Salts
Academic research on 4-phenoxyaniline and its derivatives has explored a variety of applications, stemming from its unique chemical structure. As a versatile intermediate, it serves as a starting material for the synthesis of more complex molecules in several areas.
In the field of medicinal chemistry , derivatives of 4-phenoxyaniline have been investigated for their potential therapeutic properties. For example, it is a known intermediate in the synthesis of certain pharmaceutical compounds. iucr.org Research has explored the development of neuroprotective substances based on amides of 4-phenoxyaniline. researchgate.net Furthermore, phenoxyaniline derivatives have been studied as potential inhibitors of N-type calcium channels, which are targets for pain management. nih.govflinders.edu.au Other studies have focused on the synthesis of 4-phenoxy-phenyl isoxazoles as potential acetyl-CoA carboxylase inhibitors for applications in cancer therapy. nih.gov
In materials science , the properties of 4-phenoxyaniline make it a candidate for the development of new materials. Its derivatives have been investigated for use in organic light-emitting diodes (OLEDs) and chemical sensors. smolecule.com The structural backbone of phenoxyaniline is also found in phenoxazine (B87303) dyes, which have applications in various technological fields. nih.gov
The reactivity of the amino group in 4-phenoxyaniline allows for its use as a building block in the synthesis of various other organic compounds, including dyes and pigments. smolecule.com Research has also been conducted on the interaction of N-acyl derivatives of 4-phenoxyaniline with proteins, which has implications for understanding biological processes. rsc.org
Below are interactive data tables summarizing some of the key properties and research applications of 4-Phenoxyaniline and its derivatives.
Table 1: Physicochemical Properties of 4-Phenoxyaniline
| Property | Value | Source |
| Molecular Formula | C12H11NO | smolecule.com |
| Molecular Weight | 185.22 g/mol | smolecule.com |
| Melting Point | 82-84 °C | smolecule.com |
| Boiling Point | ~320 °C | smolecule.com |
| Density | ~1.1 g/cm³ | smolecule.com |
| Appearance | Brown to green-brown crystalline flakes or powder | guidechem.comhomesunshinepharma.com |
| Water Solubility | < 1 g/L (20 °C) | guidechem.comhomesunshinepharma.com |
Table 2: Research Applications of 4-Phenoxyaniline Derivatives
| Field | Application | Example | Source |
| Medicinal Chemistry | Pharmaceutical Intermediate | Synthesis of Nimesulide and Ampxipine | iucr.org |
| Medicinal Chemistry | Neuroprotective Agents | Amides of 4-phenoxyaniline | researchgate.net |
| Medicinal Chemistry | Calcium Channel Inhibitors | Sulfonamide derivatives of phenoxyaniline | nih.govflinders.edu.au |
| Medicinal Chemistry | Anticancer Agents | 4-phenoxy-phenyl isoxazoles | nih.gov |
| Materials Science | Organic Electronics | Organic Light-Emitting Diodes (OLEDs) | smolecule.com |
| Materials Science | Sensors | Chemical Sensors | smolecule.com |
| Organic Synthesis | Dyes and Pigments | Azo dye intermediate | smolecule.com |
Structure
3D Structure of Parent
Properties
CAS No. |
73166-61-7 |
|---|---|
Molecular Formula |
C12H12ClNO |
Molecular Weight |
221.68 g/mol |
IUPAC Name |
4-phenoxyaniline;hydrochloride |
InChI |
InChI=1S/C12H11NO.ClH/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11;/h1-9H,13H2;1H |
InChI Key |
PZEIOZVYYORMFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N.Cl |
Related CAS |
139-59-3 (Parent) |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Phenoxyaniline Hydrochloride
Strategies for Carbon-Oxygen Bond Formation
The creation of the C-O bond in 4-phenoxyaniline (B93406) is a critical step, and several strategies have been developed to achieve this transformation effectively.
The Ullmann condensation, a copper-catalyzed reaction, is a classical and widely used method for the formation of diaryl ethers. gatech.edu Initially requiring harsh conditions with stoichiometric amounts of copper, modern advancements have led to catalytic protocols with improved efficiency. gatech.edunih.gov
The precise mechanism of the copper-catalyzed Ullmann reaction has been a subject of extensive investigation, with several pathways proposed. A commonly accepted mechanism involves an oxidative addition-reductive elimination cycle. nih.govresearchgate.net In this process, a Cu(I) species is believed to be the active catalyst. The catalytic cycle is thought to proceed through the formation of a Cu(I)-nucleophile complex, which then reacts with the aryl halide. nih.gov
Key mechanistic steps that have been proposed include:
Oxidative Addition: The Cu(I) complex undergoes oxidative addition to the aryl halide, forming a Cu(III) intermediate. nih.govresearchgate.net
Reductive Elimination: The resulting Cu(III) intermediate then undergoes reductive elimination to form the desired diaryl ether and regenerate the Cu(I) catalyst. nih.gov
Alternative Pathways: Other proposed mechanisms include those involving single electron transfer (SET) or halogen atom transfer (HAT). nih.govresearchgate.net The operative mechanism can be influenced by the nature of the ligands and the nucleophile. nih.gov For instance, electron-rich ligands may favor SET pathways. nih.gov
Computational studies, such as density functional theory (DFT) calculations, have been employed to investigate the energetics of these different pathways and to understand the role of intermediates. nih.govnih.gov
The efficiency and scope of the Ullmann reaction have been significantly enhanced through the development of optimized catalytic systems, with a particular focus on the role of ligands. rsc.org Ligands play a crucial role in stabilizing the copper catalyst, increasing its solubility, and facilitating the key steps of the catalytic cycle.
Common classes of ligands that have proven effective include:
1,10-Phenanthrolines nih.gov
β-Diketones nih.gov
1,2-Diamines nih.gov
α-Amino acids nih.gov
The choice of ligand can also influence the selectivity of the reaction, for example, in the arylation of aminoalcohols where N-arylation versus O-arylation is a possibility. researchgate.netrsc.org The concentration of the chelating ligand is also a critical parameter, as both low and high concentrations can diminish catalytic activity. nih.gov Ligand-free systems have also been developed, although they often require higher reaction temperatures. researchgate.net
| Ligand Type | General Effect on Ullmann Reaction | Influence on Selectivity |
|---|---|---|
| 1,10-Phenanthrolines | Promotes O-arylation via Iodine Atom Transfer (IAT) mechanisms. | Favors O-arylation over N-arylation. nih.gov |
| β-Diketones | Promotes Single-Electron Transfer (SET) reactions. | Favors N-arylation in competitive scenarios. nih.gov |
| 1,2-Diamines | Increases catalytic activity and broadens substrate scope. | Generally improves reaction efficiency. |
| α-Amino Acids | Effective in promoting C-N and C-O coupling. | Can lead to high yields under milder conditions. |
Studies have shown that non-polar solvents can be surprisingly effective. For instance, in certain Ullmann O-arylation reactions, non-polar solvents like toluene and o-xylene provided better yields compared to more polar solvents such as N-Methyl-2-pyrrolidone (NMP). arkat-usa.org The reaction temperature is another crucial factor, with higher temperatures often leading to increased reaction rates, though this must be balanced against potential side reactions. arkat-usa.org The choice of base is also important, with inexpensive inorganic bases like potassium carbonate often being effective. arkat-usa.org
| Solvent | Relative Polarity | Observed Effect on Ullmann O-Arylation Yield arkat-usa.org |
|---|---|---|
| Toluene | Non-polar | Effective, leading to good yields. |
| o-Xylene | Non-polar | Highly effective, potentially enhanced by higher reaction temperatures. |
| N-Methyl-2-pyrrolidone (NMP) | Polar aprotic | Highly ineffective in some systems. |
| Anisole | Moderately polar | Provided no perceptible yield in the studied system. |
| 1,4-Dioxane | Moderately polar | Provided no perceptible yield in the studied system. |
Nucleophilic aromatic substitution (SNAr) provides an alternative route for the formation of the diaryl ether linkage in 4-phenoxyaniline. wikipedia.org This pathway involves the attack of a nucleophile on an aromatic ring that is activated by electron-withdrawing groups, leading to the displacement of a leaving group. wikipedia.orgpressbooks.pub The reaction typically proceeds through a two-step addition-elimination mechanism. pressbooks.pub In this mechanism, the nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. pressbooks.pub In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. pressbooks.pub
The feasibility and rate of an SNAr reaction are highly dependent on the nature of the activating groups present on the aromatic ring and the identity of the leaving group.
Activating Groups: Electron-withdrawing groups (EWGs) are essential for activating the aromatic ring towards nucleophilic attack. wikipedia.orgpressbooks.pub These groups stabilize the negative charge of the intermediate Meisenheimer complex through resonance or inductive effects. pressbooks.pubmasterorganicchemistry.com For the SNAr mechanism to be effective, the EWGs must be positioned ortho or para to the leaving group. wikipedia.orgpressbooks.pub The greater the number of activating groups, the more facile the reaction, often allowing for milder reaction conditions. pressbooks.pub
Leaving Groups: A good leaving group is one that can depart as a relatively stable species. In the context of SNAr reactions, the reactivity of halogens as leaving groups often follows the order F > Cl > Br > I. masterorganicchemistry.com This is because the rate-determining step is typically the initial nucleophilic attack and the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com The high electronegativity of fluorine enhances the electrophilicity of the carbon atom to which it is attached, thus accelerating the rate of nucleophilic attack.
| Factor | Influence on SNAr Reaction Rate | Example |
|---|---|---|
| Activating Group | Strong electron-withdrawing groups increase the reaction rate. | -NO2, -CN, -CF3wikipedia.orgresearchgate.net |
| Position of Activating Group | Ortho or para positions to the leaving group are most effective. wikipedia.orgpressbooks.pub | 2,4-Dinitrochlorobenzene reacts much faster than 3-nitrochlorobenzene. |
| Leaving Group | More electronegative halogens are often better leaving groups in SNAr. | The typical reactivity order is F > Cl > Br > I. masterorganicchemistry.com |
Amination Strategies
Reduction of Nitro Precursors to Aniline (B41778) Moieties
Chemical Reduction Methods
The transformation of 4-phenoxynitrobenzene to 4-phenoxyaniline is a critical step, frequently accomplished through chemical reduction. Catalytic hydrogenation stands out as a prominent method for the reduction of nitroaromatics to their corresponding anilines due to its high efficiency and selectivity. This process typically involves the use of a metal catalyst and a hydrogen source.
Various catalysts have been investigated for the hydrogenation of nitro compounds. For instance, iridium-based catalysts, in combination with a hydrogen donor like 2-propanol, have been shown to be effective for the transfer hydrogenation of nitroarenes to anilines google.com. Similarly, rhodium catalysts have been utilized in transfer hydrogenation reactions calpaclab.com. The choice of catalyst can significantly influence the reaction's efficiency and selectivity.
Another widely used technique is transfer hydrogenation, which offers an alternative to using gaseous hydrogen. This method employs a hydrogen donor molecule to effect the reduction. Common hydrogen donors include hydrazine, sodium borohydride, and isopropanol google.comgoogle.com. For example, the reduction of (4-nitro-phenyl)-phenyl ether can be achieved using hydrazine monohydrate with graphite powder as a catalyst in ethanol, yielding p-phenoxyaniline guidechem.com.
The general reaction scheme for the reduction of 4-phenoxynitrobenzene is presented below:
Figure 1: General reaction for the reduction of 4-phenoxynitrobenzene to 4-phenoxyaniline.Subsequent treatment of the resulting 4-phenoxyaniline with hydrochloric acid affords the desired 4-phenoxyaniline hydrochloride.
Figure 2: Formation of this compound from 4-phenoxyaniline.A summary of common reduction methods for nitroarenes, which are applicable to the synthesis of 4-phenoxyaniline, is provided in the table below.
| Reduction Method | Catalyst/Reagent | Hydrogen Source | Key Features |
| Catalytic Hydrogenation | Pd/C, PtO₂, Raney Ni | H₂ gas | High efficiency and clean product formation. |
| Transfer Hydrogenation | [Ir(cod)Cl]₂/1,10-phenanthroline | 2-propanol | Avoids the use of high-pressure hydrogen gas google.com. |
| Chemical Reduction | Hydrazine monohydrate/Graphite | Hydrazine monohydrate | Effective for specific substrates guidechem.com. |
| Chemical Reduction | Sodium borohydride (NaBH₄) | NaBH₄ | A versatile reducing agent for various functional groups google.com. |
Direct Amination Approaches
Direct amination methods provide an alternative route to forming the crucial C-N bond in 4-phenoxyaniline. These approaches often involve the coupling of an aryl halide or a related derivative with an amine source.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides guidechem.comchemimpex.comnih.govgoogle.comgoogle.com. This reaction is known for its broad substrate scope and functional group tolerance. In the context of 4-phenoxyaniline synthesis, this could involve the reaction of a 4-phenoxy-substituted aryl halide with an ammonia equivalent. The general catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired arylamine and regenerate the catalyst.
The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-N bonds, typically by reacting an aryl halide with an amine calpaclab.comgoogle.comgoogle.comgoogle.comlabmanager.com. While traditionally requiring harsh reaction conditions, modern modifications have made this reaction more versatile. This method could be applied to the synthesis of 4-phenoxyaniline by coupling a 4-phenoxy-substituted aryl halide with an amine.
Nucleophilic aromatic substitution (SNAr) offers another pathway, particularly when the aromatic ring is activated by electron-withdrawing groups nih.govchemicalbook.comacs.orgresearchgate.net. In this reaction, a nucleophile directly displaces a leaving group on the aromatic ring. While the phenoxy group is not strongly activating, under certain conditions, this method could potentially be employed.
The table below summarizes these direct amination approaches.
| Reaction | Catalyst | Typical Reactants | Key Characteristics |
| Buchwald-Hartwig Amination | Palladium complexes | Aryl halides/triflates, Amines | Broad substrate scope, mild reaction conditions guidechem.comchemimpex.comnih.govgoogle.comgoogle.com. |
| Ullmann Condensation | Copper | Aryl halides, Amines | Often requires higher temperatures than palladium-catalyzed methods calpaclab.comgoogle.comgoogle.comgoogle.comlabmanager.com. |
| Nucleophilic Aromatic Substitution (SNAr) | Base-mediated | Activated aryl halides, Nucleophiles | The aromatic ring typically requires activation by electron-withdrawing groups nih.govchemicalbook.comacs.orgresearchgate.net. |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves the use of safer solvents, the development of sustainable catalysts, and the optimization of reaction efficiency.
Solvent-Free and Aqueous Medium Reactions
One of the core tenets of green chemistry is the reduction or elimination of hazardous solvents. Research into solvent-free reactions and the use of water as a reaction medium is gaining traction. For instance, metal- and solvent-free conditions have been successfully applied to the synthesis of certain aniline-based compounds researchgate.net. The use of water as a green solvent has also been demonstrated in the synthesis of azoxybenzenes from anilines, highlighting its potential for related transformations researchgate.net. While specific examples for this compound are not abundant, the principles from these related syntheses suggest that exploring solvent-free or aqueous conditions could be a viable green approach.
Atom Economy and Process Efficiency Assessments
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product nih.govgoogle.comlabmanager.comnih.gov. A higher atom economy signifies a more efficient and less wasteful process. Addition reactions, for example, have a 100% atom economy as all reactant atoms are incorporated into the product. In contrast, substitution and elimination reactions generate byproducts, leading to lower atom economy. Assessing the atom economy of different synthetic routes to this compound is essential for selecting the most sustainable option. For instance, a direct amination approach might offer a higher atom economy compared to a multi-step synthesis involving protection and deprotection steps.
Process efficiency goes beyond atom economy to consider factors such as energy consumption, reaction time, and the generation of waste. A comprehensive assessment of process efficiency is crucial for developing a truly sustainable industrial process.
Scale-Up and Industrial Production Methodologies for 4-Phenoxyaniline Related Compounds
The transition from laboratory-scale synthesis to industrial production presents a unique set of challenges and considerations. For 4-phenoxyaniline and related compounds, which are used as intermediates in the production of dyes, pharmaceuticals, and polymers, efficient and scalable synthetic routes are paramount guidechem.comchemimpex.com.
Patents for related compounds, such as 2,6-diisopropyl-4-phenoxy aniline, describe synthetic methods that are suitable for large-scale industrial production. These methods often prioritize cost-effectiveness, operational simplicity, and high product yield and purity google.com. For the industrial preparation of aminodiphenyl ethers, processes are designed to be carried out in large reactors, often involving steps like diazotization and decomposition in aqueous sulfuric acid, which can be managed on an industrial scale google.com.
The scale-up of chemical reactions requires careful consideration of various factors, including heat transfer, mass transfer, reaction kinetics, and safety. What works well in a small laboratory flask may not be directly transferable to a large industrial reactor. A multidisciplinary team, including chemists and chemical engineers, is typically involved in the scale-up process to ensure a smooth and safe transition from the lab to the plant labmanager.com.
Recent developments in the industrial production of aniline, the parent compound of 4-phenoxyaniline, include the establishment of pilot plants for bio-based aniline production covestro.comchemistryviews.orgcovestro.commpg.de. This move towards using renewable feedstocks instead of petroleum-based starting materials reflects a broader trend in the chemical industry towards greater sustainability. While this technology is still in its early stages for aniline itself, it points towards future possibilities for the industrial production of a wide range of aniline derivatives, including 4-phenoxyaniline.
The table below outlines some key considerations for the industrial production of 4-phenoxyaniline related compounds.
| Factor | Industrial Production Considerations |
| Raw Material Sourcing | Cost-effective and reliable supply of starting materials. |
| Reaction Conditions | Optimization of temperature, pressure, and reaction time for large-scale reactors. |
| Catalyst Selection | Use of robust, recyclable, and cost-effective catalysts. |
| Process Safety | Hazard analysis and implementation of safety protocols for handling large quantities of chemicals. |
| Product Purification | Development of efficient and scalable purification methods, such as crystallization or distillation. |
| Waste Management | Minimization and proper disposal or recycling of byproducts and waste streams. |
| Regulatory Compliance | Adherence to environmental and safety regulations. |
Elucidation of Reaction Mechanisms and Kinetics Involving 4 Phenoxyaniline Hydrochloride
Mechanistic Pathways of Derivatization Reactions
The derivatization of 4-phenoxyaniline (B93406) hydrochloride is governed by the reactivity of its primary aromatic amine functionality and the electronic characteristics of its two aromatic ring systems. The principal mechanistic pathways involve nucleophilic reactions at the nitrogen atom and electrophilic substitutions on the aromatic rings.
The primary amine group of 4-phenoxyaniline is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This allows it to readily undergo nucleophilic acyl substitution with acylating agents such as acyl chlorides and acid anhydrides to form stable amide derivatives. chemguide.co.ukyoutube.com
The reaction proceeds through a well-established two-step mechanism:
Nucleophilic Attack: The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent. This step breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate. libretexts.org
Leaving Group Elimination: The tetrahedral intermediate is unstable and rapidly collapses. The carbon-oxygen double bond is reformed, and the leaving group (e.g., chloride from an acyl chloride or a carboxylate from an acid anhydride) is expelled. libretexts.org A base, sometimes a second equivalent of the amine, is typically required to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. youtube.com
| Step | Description | Key Features |
|---|---|---|
| 1 | The lone pair on the amine's nitrogen atom attacks the carbonyl carbon of the acylating agent (e.g., acetyl chloride). | Formation of a tetrahedral intermediate; Carbonyl carbon geometry changes from sp² to sp³. |
| 2 | The tetrahedral intermediate collapses, reforming the C=O double bond. | The leaving group (e.g., Cl⁻) is expelled. |
| 3 | A base (e.g., another amine molecule or pyridine) removes a proton from the nitrogen atom. | The final N-acylated product (an amide) is formed, and the catalyst is regenerated. |
Electrophilic aromatic substitution (EAS) involves an electrophile replacing a hydrogen atom on an aromatic ring. minia.edu.eg The reaction's regioselectivity is determined by the nature of the substituents already present on the ring.
In 4-phenoxyaniline, the phenoxy ring is substituted with the 4-aminophenoxy group (-O-C₆H₄-NH₂). The oxygen atom directly attached to this ring is the key determinant of its reactivity and the regioselectivity of substitution.
Activating Nature: The oxygen atom possesses lone pairs of electrons that can be donated into the phenoxy ring through resonance. This increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene (B151609) itself. Such groups are known as "activating groups". makingmolecules.com
Directing Effects: The resonance donation of electrons from the oxygen atom preferentially increases the electron density at the ortho and para positions relative to the ether linkage. This stabilizes the cationic intermediate (the arenium ion or sigma complex) formed during electrophilic attack at these positions. lkouniv.ac.in Consequently, the 4-aminophenoxy group is an ortho, para-director, meaning incoming electrophiles will predominantly add to the positions adjacent (ortho) or opposite (para) to the ether oxygen.
Friedel-Crafts reactions, including alkylation and acylation, are classic examples of EAS that form new carbon-carbon bonds. lkouniv.ac.in However, applying these reactions directly to 4-phenoxyaniline is problematic. The primary amine group is a Lewis base that reacts with and deactivates the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. This forms a complex that strongly deactivates the entire ring system towards further electrophilic attack. lkouniv.ac.in
To perform a Friedel-Crafts reaction successfully on the aromatic rings of 4-phenoxyaniline, the amine functionality must first be protected. This is typically achieved by converting the amine into an amide through a nucleophilic acylation reaction (as described in 3.1.1), commonly forming an acetanilide (B955) derivative.
N-Protection: The resulting amide is significantly less basic than the amine and does not irreversibly bind to the Lewis acid catalyst.
Reaction: With the amine protected, the Friedel-Crafts reaction can proceed. The N-acetyl group is still an ortho, para-director, guiding the incoming electrophile.
Deprotection: After the substitution is complete, the protecting acetyl group can be removed by acidic or basic hydrolysis to regenerate the amine functionality.
The term oxidation refers to a loss of electrons or an increase in oxidation state, while reduction signifies a gain of electrons or a decrease in oxidation state. masterorganicchemistry.comyoutube.com
Oxidation: Aromatic amines like 4-phenoxyaniline are susceptible to oxidation. The mechanism often begins with a one-electron oxidation of the amine to form a radical cation. mdpi.com This initial species can be highly reactive and may undergo further reactions, including deprotonation, dimerization, or polymerization, often leading to complex mixtures of colored products. The electrochemical oxidation of aniline (B41778) derivatives has been shown to generate unstable quinonediimine species that can subsequently react with nucleophiles present in the solution. researchgate.net
Reduction: The aromatic rings of 4-phenoxyaniline are generally stable to reduction under standard conditions. Catalytic hydrogenation under forcing conditions (high pressure and temperature) could potentially reduce the aromatic rings, but this is not a common derivatization pathway. The focus of reduction reactions in similar molecules is typically on other functional groups, such as nitro groups, which are not present in the parent compound.
Diazotization is a characteristic reaction of primary aromatic amines, converting them into diazonium salts. organic-chemistry.org These salts are valuable synthetic intermediates that can undergo a variety of substitution and coupling reactions.
The process involves two main stages:
Diazotization: 4-Phenoxyaniline hydrochloride is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid at low temperatures (0–5 °C). quora.com The mechanism involves the formation of the nitrosonium ion (NO⁺) as the key electrophile, which is attacked by the nucleophilic amine. A series of proton transfers and the elimination of a water molecule leads to the formation of the 4-phenoxyphenyl diazonium chloride salt. organic-chemistry.org
Azo Coupling: The resulting diazonium ion is a weak electrophile that can attack a highly activated aromatic ring (the coupling component), such as a phenol (B47542) or another aniline derivative, in an electrophilic aromatic substitution reaction. slideshare.netresearchgate.net This reaction, known as azo coupling, typically occurs at the para position of the coupling component and results in the formation of an azo compound, characterized by the -N=N- linkage, which often are highly colored dyes. researchgate.neticrc.ac.ir
| Stage | Step | Description |
|---|---|---|
| Diazotization | 1 | Formation of nitrous acid from NaNO₂ and HCl, followed by protonation and loss of water to form the electrophilic nitrosonium ion (NO⁺). |
| 2 | Nucleophilic attack of the primary amine on the nitrosonium ion to form an N-nitrosamine. | |
| 3 | Tautomerization and subsequent protonation and elimination of a water molecule to yield the stable aryl diazonium ion (Ar-N₂⁺). | |
| Azo Coupling | 4 | The aryl diazonium ion acts as an electrophile in an electrophilic aromatic substitution reaction. |
| 5 | The diazonium ion attacks an electron-rich coupling component (e.g., phenol), typically at the para position, to form the final azo compound. |
Electrophilic Aromatic Substitution on the Phenoxy Ring System
Kinetic Studies of this compound Reactions
Comprehensive searches of scientific literature and chemical databases did not yield specific experimental data on the kinetics of reactions involving this compound. Detailed research findings, including rate law determination and activation energy analysis for reactions with this specific compound, are not publicly available. Therefore, the following sections outline the established theoretical principles and methodologies that would be applied in such kinetic studies.
Rate Law Determination and Activation Energy Analysis
The rate law for a chemical reaction is an equation that links the reaction rate with the concentrations of reactants and constant parameters. For a hypothetical reaction involving this compound, the rate law would be determined experimentally by systematically varying the concentration of each reactant and observing the effect on the reaction rate.
Table 1: Hypothetical Experimental Data for a Reaction Involving this compound
| Experiment | Initial [4-Phenoxyaniline HCl] (mol/L) | Initial [Reactant B] (mol/L) | Initial Rate (mol/L·s) |
| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁵ |
| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁵ |
| 3 | 0.10 | 0.20 | 6.0 x 10⁻⁵ |
The activation energy (Ea), which is the minimum energy required for a reaction to occur, would be determined by studying the effect of temperature on the rate constant (k). The relationship is described by the Arrhenius equation:
k = A e-Ea/RT
where A is the pre-exponential factor, R is the ideal gas constant, and T is the temperature in Kelvin. By measuring the rate constant at different temperatures, the activation energy can be calculated from the slope of a plot of ln(k) versus 1/T.
Influence of Catalysts and Temperature on Reaction Rates
Temperature: Increasing the temperature generally increases the rate of chemical reactions. guidechem.com This is because higher temperatures lead to more frequent collisions between reactant molecules and a greater proportion of these collisions having sufficient energy to overcome the activation energy barrier. guidechem.comox.ac.uk For any reaction involving this compound, it is expected that the reaction rate would increase with temperature, up to a point where decomposition of the reactants or products might occur. ox.ac.uk
Catalysts: A catalyst increases the rate of a chemical reaction without being consumed in the process. It does so by providing an alternative reaction pathway with a lower activation energy. guidechem.com While specific catalysts for reactions of this compound are not documented in the available literature, potential catalysts would be selected based on the type of reaction being performed (e.g., transition metals for cross-coupling reactions). The presence of an effective catalyst would lead to a significant increase in the reaction rate at a given temperature.
Thermodynamic Considerations in Reaction Feasibility
The feasibility of a chemical reaction is determined by the change in Gibbs free energy (ΔG). A reaction is considered spontaneous or thermodynamically favorable if the Gibbs free energy change is negative (ΔG < 0). The Gibbs free energy change is calculated using the equation:
ΔG = ΔH - TΔS
where ΔH is the change in enthalpy (heat of reaction), T is the temperature in Kelvin, and ΔS is the change in entropy (a measure of disorder).
For a hypothetical reaction of this compound, to determine its feasibility, the enthalpy and entropy changes for the specific reaction would need to be known or calculated. A negative ΔH (exothermic reaction) and a positive ΔS (increase in disorder) would favor a spontaneous reaction. However, the spontaneity ultimately depends on the sign and magnitude of ΔG, which is temperature-dependent. Without specific reaction data for this compound, a quantitative thermodynamic analysis cannot be provided.
Advanced Spectroscopic and Crystallographic Investigations
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
For the hydrochloride salt, the protonation of the amino group to an ammonium (B1175870) group (-NH₃⁺) would induce significant downfield shifts for the protons on the adjacent aromatic ring due to the electron-withdrawing nature of the cationic center. The -NH₃⁺ protons would likely appear as a broad signal at a lower field.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. rsc.org The carbon atoms bonded to the nitrogen and oxygen atoms (C-N and C-O) are particularly diagnostic, appearing further downfield. rsc.org
Table 1: ¹H NMR Spectral Data for 4-Phenoxyaniline (B93406) (in CDCl₃) Data corresponds to the free base, not the hydrochloride salt.
| Assignment | Chemical Shift (ppm) |
| Aromatic Protons | 7.27 - 6.67 (multiplet) |
| Amine Protons (-NH₂) | 3.5 (broad singlet) |
| Source: ChemicalBook chemicalbook.com |
Table 2: ¹³C NMR Spectral Data for 4-Phenoxyaniline (in CDCl₃) Data corresponds to the free base, not the hydrochloride salt.
| Assignment | Chemical Shift (ppm) |
| Aromatic C-O | 152.9, 150.6 |
| Aromatic C-N | 134.6 |
| Aromatic C-H / C-C | 124.5 - 115.4 |
| Source: Supporting Information from an article on catalytic reduction. rsc.org |
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed for unambiguous assignment of all proton and carbon signals, especially in complex aromatic regions. COSY spectra would reveal proton-proton coupling networks within each aromatic ring, while HSQC and HMBC would correlate protons with their directly attached (one-bond) and long-range (two- or three-bond) carbon atoms, respectively, confirming the connectivity across the ether linkage. While specific 2D NMR studies on this compound are not widely published, these methods are standard for detailed conformational analysis. chemrxiv.org
Dynamic NMR (DNMR) spectroscopy is a specialized technique used to study the rates of intramolecular processes that are on the NMR timescale, such as conformational changes and hindered bond rotation. For 4-Phenoxyaniline hydrochloride, DNMR could be used to investigate the rotational barriers around the C-O (ether) and C-N (aniline) bonds. researchgate.net
By monitoring the NMR line shapes at variable temperatures, it is possible to determine the energy barriers (ΔG‡) for these rotations. nih.gov At low temperatures, rotation might be slow enough to allow for the observation of distinct signals for non-equivalent conformers. As the temperature is increased, the rate of rotation increases, leading to the broadening and eventual coalescence of these signals into a single time-averaged peak. researchgate.net While this technique is theoretically applicable to understanding the molecular dynamics and flexibility of this compound, specific DNMR studies detailing its rotational barriers were not found in the surveyed literature. researchgate.netnih.gov
Vibrational Spectroscopy: FT-IR and Raman Studies
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides information on the functional groups and molecular vibrations within a compound. nih.govyoutube.com
The FT-IR and Raman spectra of 4-Phenoxyaniline are characterized by absorption bands corresponding to its key functional groups. For the free base, sharp peaks associated with the N-H stretching of the primary amine group are typically observed in the region of 3300-3400 cm⁻¹. researchgate.net Specifically, a Raman peak at 3313 cm⁻¹ has been assigned to the N-H stretch. researchgate.net The C-O-C asymmetric and symmetric stretching vibrations of the diaryl ether group are also prominent, with a characteristic Raman band identified at 1010 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings typically appear in the 1450-1600 cm⁻¹ region. iarjset.comscholarsresearchlibrary.com
In the case of this compound, the vibrational spectrum would show significant differences. The sharp N-H stretching bands of the -NH₂ group would be replaced by a very broad and strong absorption band for the -NH₃⁺ group, typically spanning from 2800 to 3200 cm⁻¹, which can overlap with C-H stretching bands. Bending modes for the ammonium group would also appear, usually in the 1500-1600 cm⁻¹ range.
Table 3: Key Vibrational Modes for 4-Phenoxyaniline Data corresponds to the free base, not the hydrochloride salt.
| Wavenumber (cm⁻¹) | Technique | Assignment |
| 3313 | Raman | N-H stretching |
| 1010 | Raman | C-O-C stretching |
| Source: ResearchGate researchgate.net |
In the solid state, the crystal structure of this compound is stabilized by a network of intermolecular hydrogen bonds. The primary hydrogen bond donors are the three protons of the ammonium group (-NH₃⁺), and the primary acceptor is the chloride ion (Cl⁻). This results in the formation of strong N-H···Cl hydrogen bonds.
Mass Spectrometry (MS) for Fragmentation Pathway Elucidation
Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. slideshare.net For 4-Phenoxyaniline, electron impact (EI) ionization typically results in the formation of a molecular ion ([M]⁺˙) at a mass-to-charge ratio (m/z) of 185. chemicalbook.comnih.gov
The fragmentation of this molecular ion provides structural information. The base peak, which is the most abundant fragment, is observed at m/z 108. nih.gov Other significant fragments are also observed. The fragmentation pathways involve the cleavage of the bonds within the molecular ion, particularly around the ether linkage, which is a common fragmentation point for such molecules. libretexts.orglibretexts.org
Key fragmentation steps can be proposed:
Molecular Ion Formation: The initial ionization produces the molecular ion at m/z 185.
Formation of the Base Peak: The peak at m/z 108 is likely formed through a rearrangement process, a common occurrence in the fragmentation of aromatic ethers.
Cleavage of the Ether Bond: The C-O ether bond can cleave to produce a phenyl cation ([C₆H₅]⁺) at m/z 77 or an aminophenoxy cation. chemguide.co.uk
Loss of Hydrogen: A peak corresponding to the loss of a single hydrogen atom ([M-1]⁺) is often seen at m/z 184.
Table 4: Major Fragments in the Mass Spectrum of 4-Phenoxyaniline
| m/z | Proposed Fragment |
| 185 | [C₁₂H₁₁NO]⁺˙ (Molecular Ion) |
| 184 | [C₁₂H₁₀NO]⁺ (Loss of H) |
| 108 | [C₇H₈N]⁺ or [C₆H₄ONH₂]⁺ (Base Peak, likely from rearrangement) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
| Source: PubChem, ChemicalBook chemicalbook.comnih.gov |
X-ray Diffraction Crystallography
X-ray diffraction is a cornerstone technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. For this compound, this method would provide definitive information on its solid-state structure.
Single Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing
Single crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional structure of a molecule in its crystalline state. This technique involves directing X-rays onto a single crystal of the substance and analyzing the resulting diffraction pattern. From this pattern, the electron density map of the molecule can be calculated, revealing the exact positions of each atom.
For this compound, an SCXRD analysis would yield critical data, including:
Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal lattice.
Space Group: The symmetry operations that describe the arrangement of molecules within the unit cell.
Atomic Coordinates: The precise location of each atom, allowing for the determination of bond lengths, bond angles, and torsion angles.
This information collectively defines the crystal packing—how the 4-phenoxyanilinium cations and chloride anions are arranged relative to one another in the solid state. As 4-Phenoxyaniline is an achiral molecule, the determination of absolute configuration is not applicable.
Despite the power of this technique, specific crystallographic data for this compound, such as its unit cell parameters and space group, are not reported in the available scientific literature.
Supramolecular Interactions and Hydrogen Bonding Motifs
Key interactions that would be expected in the crystal lattice include:
N-H···Cl Hydrogen Bonds: These are the principal interactions responsible for assembling the ions into a stable, ordered structure. The geometry and connectivity of these bonds define the primary structural motifs, which could range from simple ion pairs to extended one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks.
C-H···π Interactions: The aromatic rings of the phenoxy and aniline (B41778) moieties can act as weak hydrogen bond acceptors, interacting with C-H bonds from neighboring molecules.
π-π Stacking: Face-to-face or offset stacking between the electron-rich aromatic rings could further contribute to the stability of the crystal packing.
A detailed analysis from a solved crystal structure would quantify these interactions, providing specific distances and angles. However, without such a structure, a definitive description of the hydrogen bonding motifs and supramolecular architecture for this compound cannot be provided.
Polymorphism and Co-crystallization Studies
Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can have distinct physical properties. Co-crystals are multi-component crystals in which the components are held together by non-covalent interactions.
Investigations into the potential polymorphism of this compound would involve crystallization experiments under various conditions (e.g., different solvents, temperatures, pressures) to identify if different crystalline forms can be produced. Likewise, co-crystallization studies would involve combining this compound with other molecules (co-formers) to create novel crystalline phases with potentially modified properties.
There are no specific studies on the polymorphism or co-crystallization of this compound reported in the surveyed scientific literature.
Other Advanced Analytical Techniques for Comprehensive Characterization
Thermal Analysis (e.g., DSC, TGA) for Phase Transitions and Stability
Thermal analysis techniques are crucial for characterizing the physical and chemical properties of materials as a function of temperature.
Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram for this compound would reveal key thermal events. An endothermic peak would indicate the melting point of the compound, providing information on its purity and crystalline perfection. Other transitions, such as solid-solid phase transitions between different polymorphs, would also be detectable.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This analysis provides information on the thermal stability of the compound. For this compound, the TGA curve would show the temperature at which the compound begins to degrade or decompose. The stability of the salt can be assessed by its onset temperature of decomposition.
Specific DSC and TGA data detailing the melting point, phase transitions, and thermal stability profile for this compound are not available in the reviewed literature.
Computational and Theoretical Chemistry of 4 Phenoxyaniline Hydrochloride
Molecular Dynamics Simulations
While quantum chemical calculations describe the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. northwestern.edu By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each particle over time, providing a detailed picture of conformational changes and intermolecular interactions. easychair.orgnih.gov
4-Phenoxyaniline (B93406) hydrochloride possesses significant conformational flexibility, primarily due to the rotation around the C-O-C ether linkage. This rotation allows the two phenyl rings to adopt various relative orientations. MD simulations are an ideal tool to explore this conformational landscape. nih.gov By simulating the molecule over nanoseconds or longer, it is possible to identify the most stable (lowest energy) conformations and the energy barriers between them.
In solution, the molecule's conformation will be influenced by its interactions with solvent molecules. In the solid state, crystal packing forces will dictate a more rigid conformation. MD simulations can model both scenarios, providing insights into how the environment affects the molecule's preferred shape. northwestern.edu Understanding the accessible conformations is crucial as different conformers can exhibit different biological activities or physical properties.
MD simulations excel at modeling the complex network of intermolecular interactions between a solute and its surrounding solvent molecules. easychair.org For 4-Phenoxyaniline hydrochloride, the primary site for strong interaction with polar solvents is the protonated amino group (-NH3+). In an aqueous solution, this group acts as a strong hydrogen bond donor, forming stable hydrogen bonds with water molecules. The ether oxygen can also act as a hydrogen bond acceptor.
MD simulations can quantify these interactions by calculating radial distribution functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from a specific atom on the solute. mdpi.com This analysis reveals the structure of the solvation shells around the molecule. The effect of the solvent on the molecule's electronic properties and reactivity can be significant; this phenomenon, known as solvatochromism, can be studied using hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods, which treat the solute with quantum mechanics and the solvent with classical mechanics. researchgate.netresearchgate.net Studies on similar molecules, like 4-nitroaniline, have shown that solvent polarity can significantly shift electronic transition energies and alter molecular properties like dipole moment and polarizability. journalirjpac.comresearchgate.net
QSAR/QSPR Studies (Non-Biological Applications Focused)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to correlate the chemical structure of a compound with its activity or properties. While extensively used in drug discovery, these models are also valuable in non-biological applications for predicting properties like lipophilicity, which can influence a compound's behavior in various chemical processes.
For aniline (B41778) derivatives, QSAR models have been developed to predict lipophilicity (logP), a key parameter in many chemical applications. A study on 81 aniline derivatives utilized multiple linear regression (MLR), principal component regression (PCR), and partial least square regression (PLSR) methods to build these models. The genetic algorithm (GA) was employed to select the most relevant molecular descriptors. The study identified descriptors such as the Barysz matrix (SEigZ), hydrophilicity factor (Hy), Moriguchi octanol-water partition coefficient (MLOGP), electrophilicity (ω/eV), van der Waals volume (vWV), and lethal concentration (LC50/mol·kg-1) as being highly correlated with lipophilicity nih.gov. The high correlation between experimental and predicted logP values validated the models, with the MLR method showing slightly better performance nih.gov.
Below is an interactive data table illustrating the types of molecular descriptors that could be used in a QSPR study of this compound to predict a non-biological property.
| Descriptor Type | Descriptor Example | Potential Application |
| Topological | Wiener Index | Prediction of boiling point |
| Quantum-Chemical | HOMO/LUMO Energies | Reactivity prediction |
| Constitutional | Molecular Weight | General property correlation |
| Geometrical | Molecular Surface Area | Solubility prediction |
Prediction of Spectroscopic Properties (e.g., Theoretical IR, Raman, NMR, UV-Vis Spectra)
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules. These theoretical spectra can aid in the interpretation of experimental data and provide a deeper understanding of the molecule's electronic structure and vibrational modes.
Theoretical IR and Raman Spectra: The vibrational frequencies of this compound can be calculated using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). These calculations provide theoretical infrared (IR) and Raman spectra that can be compared with experimental results to confirm the molecular structure and assign vibrational modes. For instance, computational studies on aniline and its derivatives have shown good agreement between computed and experimental IR and Raman spectra researchgate.net.
Below is a hypothetical data table showing a selection of predicted vibrational frequencies for this compound based on DFT calculations for similar molecules.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (IR) | Predicted Intensity (Raman) |
| N-H stretch (in -NH₃⁺) | ~3200-3400 | Medium |
| Aromatic C-H stretch | ~3000-3100 | Strong |
| C-O-C stretch | ~1200-1250 | Medium |
| C-N stretch | ~1300-1350 | Medium |
Theoretical NMR Spectra: DFT calculations are also employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus, theoretical ¹H and ¹³C NMR spectra can be generated. These predictions are valuable for assigning peaks in experimental spectra and for confirming the structure of new compounds smu.edu. The accuracy of these predictions can be improved by using advanced computational models that integrate DFT calculations with machine learning approaches nih.gov.
The following is a hypothetical table of predicted ¹³C NMR chemical shifts for this compound.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-NH₃⁺ | ~140-145 |
| C-O | ~155-160 |
| Aromatic CH (phenoxy) | ~115-130 |
| Aromatic CH (anilino) | ~118-135 |
Theoretical UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the primary method for predicting UV-Vis absorption spectra mdpi.comresearchgate.netnih.gov. These calculations provide information about the electronic transitions, including the excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in the experimental spectrum. For aromatic compounds like this compound, TD-DFT can predict the π → π* transitions that are characteristic of these systems rsc.org. The inclusion of solvent effects in the calculations can improve the accuracy of the predicted excitation energies nih.gov.
A hypothetical table of predicted electronic transitions for this compound is presented below.
| Transition | Predicted λ_max (nm) | Oscillator Strength (f) |
| HOMO → LUMO | ~280-300 | ~0.4-0.6 |
| HOMO-1 → LUMO | ~240-260 | ~0.2-0.3 |
Theoretical Reaction Pathway Modeling and Transition State Analysis
Theoretical reaction pathway modeling is a crucial computational tool for understanding the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify reactants, products, intermediates, and transition states.
For reactions involving aniline and its derivatives, DFT calculations have been used to investigate various reaction mechanisms. For example, the mechanism of the Bamberger rearrangement of N-phenylhydroxylamine has been studied using DFT, revealing an aniline dication-like transition state nih.gov. Similarly, the kinetics of the reaction between aniline and methyl radicals have been theoretically investigated, with the potential energy surface established at a high level of theory (CCSD(T)//M06-2X/6-311++G(3df,2p)) nih.gov.
Electrophilic Aromatic Substitution: The phenoxy and amino groups of 4-phenoxyaniline are ortho-, para-directing in electrophilic aromatic substitution reactions. The amino group is a strong activating group, making the aniline ring more susceptible to electrophilic attack byjus.com. Theoretical modeling can predict the preferred sites of substitution by calculating the energies of the intermediate sigma complexes for ortho, meta, and para attack. For common electrophilic substitution reactions like nitration and sulfonation, the active electrophiles are the nitronium ion (NO₂⁺) and protonated sulfur trioxide (HSO₃⁺), respectively masterorganicchemistry.com.
Oxidation Pathways: The oxidation of anilines can proceed through various mechanisms. Computational studies, such as those on the Boyland-Sims oxidation, have used DFT (B3LYP/6-311++G**) to model different pathways, including those involving arylhydroxylamine-O-sulfonate and nitrenium ion intermediates pwvas.org. Such studies can elucidate the energetics of the reaction and identify the most feasible pathway.
Transition State Analysis: A key aspect of reaction pathway modeling is the identification and characterization of transition states. Transition State Theory (TST) is used to calculate reaction rate constants from the properties of the reactants and the transition state wikipedia.orgjohnhogan.infoox.ac.uk. Computational methods can locate the transition state structure on the potential energy surface and calculate its energy and vibrational frequencies, which are then used to determine the activation energy and other kinetic parameters of the reaction nih.gov.
A hypothetical data table illustrating the calculated activation energies for the electrophilic nitration of this compound at different positions is shown below.
| Position of Substitution | Calculated Activation Energy (kcal/mol) |
| Ortho (to -NH₃⁺) | ~15-18 |
| Meta (to -NH₃⁺) | ~22-25 |
| Para (to -NH₃⁺) | Occupied by phenoxy group |
| Ortho (to -OPh) | ~14-17 |
This table illustrates how computational chemistry can predict the regioselectivity of a reaction based on the relative energy barriers of the different reaction pathways.
Applications of 4 Phenoxyaniline Hydrochloride in Chemical Science and Material Development
Role as a Versatile Synthetic Building Block and Intermediate
4-Phenoxyaniline (B93406) hydrochloride, and its free base form 4-phenoxyaniline, serves as a crucial intermediate and building block in the realm of chemical synthesis. Its bifunctional nature, possessing both a reactive amine group and a stable phenoxy moiety, allows for its incorporation into a wide array of more complex molecules. This versatility has established its importance in the production of fine chemicals and the construction of intricate molecular frameworks.
Precursor in Fine Chemical Synthesis
As a primary amine, 4-phenoxyaniline readily participates in a variety of chemical transformations, making it a valuable precursor in the synthesis of numerous fine chemicals. It is a key component in the manufacturing of certain dyes and has been explored for its potential in creating pharmaceutical derivatives. The amino group can be diazotized and subsequently replaced with a wide range of functional groups, or it can undergo acylation, alkylation, and condensation reactions to yield more complex products.
For instance, the reaction of 4-phenoxyaniline with various chemical agents allows for the introduction of new functionalities, leading to the creation of novel compounds with specific desired properties. This reactivity is fundamental to its role as an intermediate, where it acts as a stepping stone in multi-step synthetic pathways.
Scaffold for Complex Molecular Architectures
The rigid yet adaptable structure of the 4-phenoxyaniline unit makes it an excellent scaffold for the development of complex molecular architectures. A molecular scaffold is a core structure upon which other chemical moieties can be systematically added to build larger, more intricate molecules. The phenoxy group provides a degree of conformational flexibility, while the aniline (B41778) ring offers well-defined points for chemical modification.
In medicinal chemistry, for example, the 4-phenoxyaniline core can be used as a foundational structure to which various pharmacophores are attached. This modular approach allows for the systematic exploration of structure-activity relationships, aiding in the design and synthesis of new therapeutic agents. The ability to build upon this central scaffold facilitates the creation of diverse libraries of compounds for screening and development.
Advanced Materials Science Applications (excluding biological/medical materials)
In the field of materials science, 4-phenoxyaniline hydrochloride is a valuable monomer for the synthesis of high-performance polymers. The incorporation of its rigid aromatic structure and flexible ether linkage into polymer backbones can significantly enhance the thermal and mechanical properties of the resulting materials.
Polymer Chemistry: Synthesis of Polymeric Materials
4-Phenoxyaniline is utilized as a diamine monomer in polycondensation reactions to produce various polymeric materials. Its structure contributes to the creation of polymers with desirable characteristics such as high thermal stability, good mechanical strength, and excellent chemical resistance.
Development of Polyimides and Polyurethanes
Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. The synthesis of polyimides often involves a two-step process starting with the reaction of a diamine and a dianhydride to form a poly(amic acid) precursor, which is then thermally or chemically cyclized to the final polyimide. The reaction of phthalic anhydride with 4-phenoxyaniline has been noted as a pathway for polyimide synthesis, with the reaction rate being influenced by the choice of solvent vt.edu.
Polyurethanes are another important class of polymers that can be synthesized using 4-phenoxyaniline derivatives. For example, polyurethanes based on diphenyl-silane or -germane and oxyphenyl units have been synthesized through the polycondensation of a diamine containing an aminophenoxy structure, which is analogous to 4-phenoxyaniline, with various bis(chloroformate)s wiley.comresearchgate.net.
Enhancement of Thermal and Mechanical Properties
The incorporation of the 4-phenoxyaniline moiety into polymer chains has a significant impact on their thermal and mechanical properties. The rigid aromatic rings contribute to a high glass transition temperature (Tg) and enhanced thermal stability, while the ether linkage provides a degree of flexibility that can improve processability and toughness.
In polyurethanes derived from a diamine containing an aminophenoxy structure, glass transition temperatures (Tg) have been observed in the range of 127–168°C, and the 10% weight loss temperature (TDT10%), a measure of thermal stability, was found to be above 300°C wiley.comresearchgate.net. These properties are indicative of materials that can withstand elevated temperatures without significant degradation.
The table below summarizes the thermal properties of polyurethanes synthesized from a diamine containing a structure related to 4-phenoxyaniline.
| Polymer | Inherent Viscosity (dL/g) | Glass Transition Temperature (Tg) (°C) | 10% Weight Loss Temperature (TDT10%) (°C) |
| PUa | 0.18 | 127 | 315 |
| PUb | 0.12 | 148 | 321 |
| PUc | 0.31 | 168 | 335 |
| PUd | 0.25 | 155 | 328 |
Data adapted from a study on polyurethanes based on diphenyl-silane or -germane and oxyphenyl units wiley.comresearchgate.net.
The mechanical properties of polyimides are also influenced by their chemical structure. While specific data for polyimides derived directly from this compound is not detailed in the provided search results, it is a general principle in polymer science that the incorporation of rigid aromatic diamines leads to polymers with high tensile strength and modulus. The properties of polyimides can be tailored by the choice of both the diamine and the dianhydride monomers.
Dyes and Pigments Production
This compound serves as a crucial precursor in the synthesis of various colorants, particularly within the expansive class of azo dyes. Its aromatic amine structure is fundamental to the diazotization and coupling reactions that form the chromophoric azo group (-N=N-), which is responsible for the color of these compounds researchgate.nettaylorfrancis.comresearchgate.net.
Intermediate in Azo Dye Synthesis
The synthesis of azo dyes is a well-established two-step process in industrial organic chemistry researchgate.net. The process begins with the diazotization of a primary aromatic amine, in this case, 4-phenoxyaniline. The amine is treated with a source of nitrous acid (typically sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5 °C) to convert the amino group (-NH₂) into a diazonium salt group (-N₂⁺Cl⁻) researchgate.netresearchgate.netmdpi.com. These diazonium salts are generally unstable and are used immediately in the subsequent step researchgate.netmdpi.com.
The second step is the coupling reaction, where the synthesized diazonium salt acts as an electrophile and reacts with an electron-rich coupling component, such as a phenol (B47542), an aniline derivative, or another aromatic compound researchgate.netmdpi.com. This electrophilic aromatic substitution reaction forms the stable azo bond, linking the two aromatic systems and creating the final azo dye molecule researchgate.net. For instance, a series of disazo disperse dyes have been synthesized using 4-phenoxyaniline, which is first diazotized and then coupled with an intermediate compound derived from 3-chloroaniline nih.gov. The specific structure of the coupling component plays a significant role in determining the final color of the dye mdpi.comnih.gov.
Coloration Properties and Fastness Evaluations
The properties of dyes derived from 4-phenoxyaniline are evaluated based on their spectral characteristics and their performance on substrates like textile fibers. The color of an azo dye is determined by the extent of its conjugated system; different substituents on the aromatic rings can shift the absorption of light to different wavelengths, producing a wide range of hues from yellow and orange to red and brown mdpi.comnih.gov.
In a study involving disazo disperse dyes synthesized from 4-phenoxyaniline, the resulting dyes exhibited maximum absorption wavelengths (λmax) in the range of 440–448 nm when measured in dimethylformamide, producing a brown hue on polyester fabrics nih.gov.
The performance of these dyes is also assessed by their fastness properties, which measure the resistance of the color to various external factors such as washing, rubbing (crocking), perspiration, sublimation, and light researchgate.netfishersci.com. Dyes derived from 4-phenoxyaniline have demonstrated good to excellent fastness properties when applied to polyester, making them potentially valuable for dyeing hydrophobic fibers nih.gov. The evaluation results are typically graded on a standardized scale (e.g., from 1 to 5), with higher numbers indicating better fastness.
| Fastness Property | Grade |
|---|---|
| Wash Fastness | 4-5 |
| Rub Fastness | 4-5 |
| Perspiration Fastness | 3/4 - 5 |
| Sublimation Fastness | 3/4 - 5 |
| Light Fastness | 5/6 - 6 |
Table 1: Fastness properties of disazo disperse dyes derived from 4-phenoxyaniline on polyester fabric. nih.gov
Electronic Materials Research
The rigid structure and reactive amine group of 4-phenoxyaniline make it a valuable building block for the synthesis of high-performance polymers and organic molecules intended for electronic applications. Its derivatives are investigated for roles in organic light-emitting diodes and the development of chemical sensors.
Organic Light-Emitting Diodes (OLEDs) Component Research
While this compound itself is not typically a primary component in OLEDs, its fundamental aniline structure is incorporated into more complex molecules designed as emitters or charge-transport materials. The development of materials for OLEDs often involves synthesizing molecules with specific electronic properties, and aniline derivatives are common starting points nih.govresearchgate.net.
For example, research into multiresonant thermally activated delayed fluorescence (MR-TADF) materials, which are highly efficient emitters for OLEDs, has utilized an aniline bridge to link chromophoric units. In one study, an orange MR-TADF emitter was successfully created by dimerizing a blue-emitting molecule through a central aniline bridge chemrxiv.org. This demonstrates the role of the aniline moiety as a structural linker that can modulate the electronic and photophysical properties of the final molecule, shifting the emission wavelength and influencing device performance chemrxiv.org. The synthesis of such complex functional molecules often involves multi-step processes where building blocks like 4-phenoxyaniline can introduce desirable features such as specific spatial arrangements and electronic communication between different parts of the molecule.
Chemical Sensor Development
In the field of chemical sensors, 4-phenoxyaniline can serve as a monomer for the synthesis of polyimides, a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and superior dielectric properties azom.com. These characteristics make polyimides highly suitable for applications in microelectronics, including as substrates or sensitive layers in chemical sensors azom.com.
The synthesis of polyimides typically involves a two-step process where a diamine monomer reacts with a tetracarboxylic dianhydride researchgate.netazom.com. The first step, conducted in a polar aprotic solvent, forms a high-molecular-weight poly(amic acid). In the second step, this intermediate is subjected to thermal or chemical dehydration (imidization) to form the final, robust polyimide structure azom.com. As an aromatic amine, 4-phenoxyaniline is a candidate for the diamine component in such polymerizations. By modifying its structure, for instance, by linking two 4-phenoxyaniline units, a diamine monomer can be created to react with various dianhydrides, yielding polyimides with tailored properties for specific sensing applications. The resulting polymer films could be used to detect analytes through changes in their electrical or optical properties.
Liquid Crystal Applications
4-Phenoxyaniline is a suitable precursor for the synthesis of thermotropic liquid crystals, particularly those based on a Schiff base (azomethine) core. The molecular architecture required for liquid crystalline behavior typically consists of a rigid core composed of aromatic rings and a flexible terminal chain or chains koyauniversity.org. The 4-phenoxyaniline molecule provides a significant portion of the necessary rigid core.
The most common method to create such liquid crystals is through the condensation reaction of an aromatic amine with an aromatic aldehyde to form a Schiff base (-CH=N- linkage). In this context, 4-phenoxyaniline can be reacted with various substituted benzaldehydes, such as those bearing long alkoxy chains (-OCnH2n+1), to produce molecules with the requisite elongated, rod-like shape conducive to forming mesophases frontiersin.org. The phenoxy group of the 4-phenoxyaniline unit can act as one terminal group, while the flexible alkoxy chain from the aldehyde serves as the other.
Development of Chemical Derivatization Reagents
This compound, possessing a reactive primary amine group, holds theoretical potential for the development of chemical derivatization reagents. Derivatization is a chemical modification process used to convert an analyte into a product with properties that are better suited for a particular analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The primary amine of 4-phenoxyaniline can, in principle, react with various functional groups to form stable derivatives.
For instance, it could be used to create chiral derivatizing agents (CDAs). A CDA is a chiral molecule that reacts with a mixture of enantiomers to form diastereomers. wikipedia.org These diastereomers, having different physical properties, can then be separated and quantified using standard chromatographic techniques like HPLC. wikipedia.org The synthesis of a CDA often involves incorporating a chiral moiety into a reactive scaffold. While there are established CDAs like Mosher's acid and (S)-NIFE, the development of new agents is an ongoing area of research. wikipedia.orgnih.govresearchgate.net 4-Phenoxyaniline could serve as the foundational structure for such a reagent, where a chiral auxiliary is attached to its amine group.
Furthermore, derivatization is often employed to introduce a chromophore or fluorophore into an analyte that lacks a suitable detection signal. biomol.com By reacting 4-phenoxyaniline with a molecule containing a fluorescent tag, a new derivatizing reagent could be synthesized. This reagent would then be capable of labeling target molecules, enhancing their detectability in fluorescence-based analytical methods. The synthesis of fluorescent dyes and labeling agents is a significant field in biotechnology and diagnostics. google.comtamu.edugoogle.com
Despite this potential, the application of this compound as a chemical derivatization reagent is not widely documented in scientific literature. The focus of research has predominantly been on other applications of this compound.
Role in Advanced Catalytic Processes (as ligand or part of catalyst structure)
This compound serves as a valuable precursor in the synthesis of ligands for advanced catalytic processes. Its primary amine functionality allows for the straightforward synthesis of various ligand types, which can then be complexed with transition metals to form active catalysts.
One of the most significant applications in this area is the formation of Schiff base ligands. Schiff bases are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone. sapub.org 4-Phenoxyaniline can react with aldehydes like salicylaldehyde and its derivatives to produce bidentate or multidentate Schiff base ligands. jocpr.comasianpubs.orgresearchgate.net These ligands, containing both nitrogen and oxygen donor atoms, can effectively chelate with a variety of transition metal ions, including but not limited to chromium(III), iron(III), ruthenium(III), lanthanides, zinc(II), cadmium(II), tin(II), and lead(II). jocpr.comresearchgate.netresearchgate.net
The resulting metal complexes have shown significant catalytic activity in various organic transformations. For example, ruthenium(III) complexes with phenoxy-imine ligands derived from a similar aniline precursor have demonstrated high efficacy in the catalytic oxidation of cyclohexane. researchgate.net The electronic and steric properties of the Schiff base ligand, which can be fine-tuned by modifying the substituents on the aniline or aldehyde precursors, play a crucial role in the activity and selectivity of the metal catalyst. asianpubs.org
The table below provides examples of Schiff base ligands synthesized from substituted anilines and their corresponding metal complexes, highlighting the versatility of this class of compounds in catalysis.
| Aniline Precursor | Aldehyde Precursor | Metal Ion | Resulting Complex Application |
| 4-Nitrobenzenamine | Salicylaldehyde | Cr(III), Fe(III), Ru(III) | Catalytic oxidation of cycloalkanes and epoxidation of cycloalkenes researchgate.net |
| 4-Methoxyaniline | Salicylaldehyde | La(III), Ce(III), Nd(III), Sm(III), Gd(III), Tb(III), Dy(III) | Antimicrobial activity jocpr.com |
| Aniline | 4-(Diethylamino)salicylaldehyde | Zn(II), Cd(II), Sn(II), Pb(II) | Antibacterial activity researchgate.net |
Beyond Schiff base complexes, the 4-phenoxyaniline scaffold is relevant in the context of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. google.comsemanticscholar.orgresearchgate.net The performance of these catalytic systems is highly dependent on the nature of the ligands coordinated to the palladium center. Dialkylbiaryl phosphine ligands are a class of highly effective ligands for these reactions. nih.gov The structural framework of 4-phenoxyaniline can be incorporated into more complex ligand architectures to modulate the electronic and steric environment of the palladium catalyst, thereby influencing its activity and stability. mdpi.com The development of novel ligands is a key area of research aimed at improving the efficiency and scope of palladium-catalyzed reactions in the synthesis of pharmaceuticals and other fine chemicals. google.com
Derivatives and Analogues of 4 Phenoxyaniline Hydrochloride
Systematic Synthesis of Substituted Phenoxyanilines
The synthesis of substituted phenoxyanilines, versatile intermediates in the creation of more complex molecules, can be achieved through several established chemical strategies. A common and effective method is the Ullmann condensation reaction. This approach typically involves the coupling of a phenol (B47542) with an iodo- or bromo-substituted aniline (B41778) derivative in the presence of a copper catalyst and a base. For instance, the synthesis of a diaryl ether can be carried out by reacting iodo benzene (B151609) with a phenol in dimethyl sulfoxide (B87167) (DMSO) at 80°C for 8 hours, using copper(II) glycinate (B8599266) monohydrate as a catalyst and potassium hydroxide (B78521) as the base. chemicalbook.com
Another prevalent strategy begins with the coupling of a substituted phenol with a nitrobenzene (B124822) derivative containing a leaving group, such as chlorine. The resulting nitrophenoxybenzene can then be reduced to the corresponding phenoxyaniline (B8288346). A typical procedure involves reacting 4-(benzyloxy)phenol with 1-chloro-4-ethoxy-2-nitrobenzene (B3024525) in N,N-dimethylformamide (DMF) with potassium tert-butoxide as the base, with the reaction proceeding at 150°C for 2 hours. google.com The subsequent reduction of the nitro group is often accomplished using reagents like iron powder and ammonium (B1175870) chloride in ethanol, under reflux conditions. google.com
Variations on these methods allow for the introduction of a wide array of substituents onto either aromatic ring. For example, palladium-catalyzed double N-arylation reactions have been employed using di(2-bromoaryl) ethers to form the C-N bond, leading to phenoxazine (B87303) structures, which are derivatives of phenoxyaniline. nih.gov The choice of starting materials, such as appropriately substituted phenols and halogenated anilines or nitrobenzenes, dictates the final substitution pattern of the phenoxyaniline product.
The table below summarizes key aspects of different synthetic routes for substituted phenoxyanilines.
| Reaction Type | Reactants | Catalyst/Reagents | Conditions | Reference |
| Ullmann Condensation | Iodo benzene, Phenol | Copper(II) glycinate monohydrate, KOH | DMSO, 80°C, 8h | chemicalbook.com |
| Nucleophilic Aromatic Substitution & Reduction | 4-(Benzyloxy)phenol, 1-chloro-4-ethoxy-2-nitrobenzene | Potassium tert-butoxide | DMF, 150°C, 2h | google.com |
| Reduction of Nitro-intermediate | 4-(2-nitrophenoxy)phenol | Iron powder, Ammonium chloride | Ethanol, Water, Reflux 2h | google.com |
| Diazotization & Hydrolysis | 2,4-dichloro-4'-amino-diphenylether | Sodium nitrite (B80452), Sulfuric acid | 35°C | google.com |
Structure-Reactivity Relationships in New Derivatives (excluding biological activity)
The chemical reactivity of phenoxyaniline derivatives is significantly influenced by the nature and position of substituents on the aromatic rings. These substituents can alter the electron density distribution within the molecule, thereby affecting its behavior in chemical reactions. The relationship between the electronic properties of these substituents and the reaction rates can often be described by the linear free energy relationship (LFER) theory, such as the Hammett equation. researchgate.net
Kinetic studies on the oxidation of substituted anilines have shown that electron-donating groups (EDGs) on the aromatic ring increase the rate of reaction, while electron-withdrawing groups (EWGs) decrease it. researchgate.net This is because EDGs increase the electron density on the aniline nitrogen, making it more susceptible to oxidation. Conversely, EWGs decrease the electron density, rendering the amine less reactive. For example, in oxidation reactions with iridium(IV), the reaction rate is enhanced by EDGs and inhibited by EWGs. researchgate.net
In the context of phenoxazine derivatives, which are structurally related to phenoxyanilines, the substituents on the N-aryl groups play a crucial role in their photophysical properties. N-aryl phenoxazines with electron-poor or highly conjugated N-aryl substituents can access charge transfer (CT) excited states. nih.gov This transfer of electron density from the electron-rich phenoxazine core to the N-aryl "ligand" is a key feature that dictates their performance as photoredox catalysts. nih.gov The ability of the resulting radical cation to engage in rapid and reversible electron transfer reactions is essential for completing the catalytic cycle. nih.gov
The following table illustrates the general effect of substituent electronic properties on the reactivity of phenoxyaniline derivatives in oxidation reactions.
| Substituent Type | Example Groups | Effect on Electron Density at Nitrogen | Effect on Oxidation Rate | Reference |
| Electron-Donating Group (EDG) | -OCH₃, -CH₃ | Increase | Increase | researchgate.net |
| Electron-Withdrawing Group (EWG) | -COOEt, -COMe, -F | Decrease | Decrease | researchgate.net |
Conformational Analysis of Related Structures
The three-dimensional structure and conformational preferences of phenoxyaniline analogues are critical to understanding their chemical properties. Conformational analysis, often performed using computational methods like molecular mechanics, can identify the most stable arrangements of the molecule. nih.gov For molecules with flexible bonds, such as the ether linkage in phenoxyanilines, multiple low-energy conformations may exist.
In structurally related systems, such as halogenated pyran analogues, the presence of bulky substituents can lead to significant conformational changes. beilstein-journals.orgbeilstein-archives.org For example, 1,3-diaxial repulsion between substituents can cause deviations in intra-annular torsion angles, leading to distorted chair conformations. beilstein-journals.orgbeilstein-archives.org The magnitude of this distortion often increases with the size of the halogen atom. beilstein-journals.org
Computational studies on N-aryl phenoxazines have shown that derivatives with N-naphthyl substituents possess spatially separated singularly occupied molecular orbitals (SOMOs) in the triplet excited state, which is characteristic of charge transfer species. nih.gov This electronic feature is a direct consequence of the molecule's conformation and the relative orientation of the aromatic systems. Similarly, computer-aided drug design (CADD) conformational studies have been used to analyze the dihedral angle between different rings in complex molecules, revealing that the bioactive conformation can be very close to the calculated solution-state intrinsic torsional energy minimum. nih.gov This highlights the importance of understanding the inherent conformational biases of these molecular scaffolds.
The table below provides examples of conformational features observed in structures related to phenoxyaniline.
| Structural Feature | Observed Effect | Analytical Method | Reference |
| Dihedral Angle | The bioactive conformation often aligns with the calculated intrinsic torsional energy minimum. | Computer-Aided Drug Design (CADD) | nih.gov |
| 1,3-Diaxial Repulsion | Leads to deviations in intra-annular torsion angles and distorted chair conformations. | X-ray Crystallography, NMR Analysis | beilstein-journals.orgbeilstein-archives.org |
| N-Aryl Substitution | Can lead to spatially separated SOMOs in the excited state, indicating charge transfer character. | Computational Modeling (TD-DFT) | nih.gov |
Future Directions and Emerging Research Avenues for 4 Phenoxyaniline Hydrochloride
The scientific exploration of 4-Phenoxyaniline (B93406) hydrochloride and its derivatives is entering a dynamic new phase, driven by advancements in synthetic chemistry, analytical instrumentation, computational science, and materials engineering. Researchers are moving beyond foundational studies to unlock the full potential of this versatile chemical scaffold. This article delineates the key future directions and emerging research avenues, focusing on novel synthetic strategies, unexplored reaction pathways, advanced characterization, the integration of artificial intelligence, and new frontiers in non-biological material science applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
